molecular formula C11H11NO5 B13195903 (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid

(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13195903
M. Wt: 237.21 g/mol
InChI Key: HSBKFEROXGDGKG-UHFFFAOYSA-N
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Description

(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group, a nitrophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Hydroxy Group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.

    Attachment of the Nitrophenyl Group: This can be done through a substitution reaction where a nitrophenyl group is introduced to the cyclobutane ring.

    Formation of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-3-hydroxy-1-(4-aminophenyl)cyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

    (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid imparts unique chemical properties, such as the ability to participate in specific redox reactions and interactions with biological molecules. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11NO5/c13-9-5-11(6-9,10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4,9,13H,5-6H2,(H,14,15)

InChI Key

HSBKFEROXGDGKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)O

Origin of Product

United States

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